molecular formula C13H15NO3 B14623316 Ethaneperoxoic acid, 1-cyano-1-phenylbutyl ester CAS No. 58422-71-2

Ethaneperoxoic acid, 1-cyano-1-phenylbutyl ester

Cat. No.: B14623316
CAS No.: 58422-71-2
M. Wt: 233.26 g/mol
InChI Key: WOELELPFUOGLJE-UHFFFAOYSA-N
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Description

Ethaneperoxoic acid, 1-cyano-1-phenylbutyl ester: is an organic compound with the molecular formula C13H15NO3 It is known for its unique structure, which includes a cyano group, a phenyl group, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethaneperoxoic acid, 1-cyano-1-phenylbutyl ester typically involves the reaction of 1-cyano-1-phenylbutanol with ethaneperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities, and additional purification steps are implemented to meet industrial standards. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Ethaneperoxoic acid, 1-cyano-1-phenylbutyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Properties

CAS No.

58422-71-2

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(1-cyano-1-phenylbutyl) ethaneperoxoate

InChI

InChI=1S/C13H15NO3/c1-3-9-13(10-14,17-16-11(2)15)12-7-5-4-6-8-12/h4-8H,3,9H2,1-2H3

InChI Key

WOELELPFUOGLJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#N)(C1=CC=CC=C1)OOC(=O)C

Origin of Product

United States

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